Lenalidomide is classified as a small molecule and falls under the category of immunomodulatory imide drugs. It is recognized for its ability to modulate immune responses and inhibit tumor growth by altering cytokine production and enhancing natural killer cell-mediated cytotoxicity. The compound is commercially available under the brand name Revlimid and has been approved by regulatory agencies such as the FDA and EMA since 2005 and 2007, respectively .
The synthesis of lenalidomide typically involves several key steps:
The synthetic pathway begins with alpha-aminoglutarimide hydrochloride and methyl 2-bromomethyl-3-nitrobenzoate, leading to the final product through controlled chemical reactions.
Lenalidomide has a molecular formula of with a molecular weight of approximately 259.26 g/mol. The structure features an isoindole core with various functional groups that contribute to its biological activity. The compound's stereochemistry includes both active S(-) and R(+) forms, which play roles in its pharmacological effects .
Lenalidomide undergoes various chemical reactions that are essential for its functionality:
These reactions are crucial for developing new derivatives aimed at improving drug delivery systems.
Lenalidomide acts through multiple mechanisms:
These actions collectively contribute to its antitumor effects.
Lenalidomide is utilized in several therapeutic contexts:
CAS No.: 26532-22-9
CAS No.: 17190-80-6
CAS No.: 2390-99-0
CAS No.: 4210-82-6
CAS No.: 28387-44-2
CAS No.: 1356964-77-6